molecular formula C25H34O3 B081302 Estradiol hexahydrobenzoate CAS No. 15140-27-9

Estradiol hexahydrobenzoate

Cat. No. B081302
CAS RN: 15140-27-9
M. Wt: 382.5 g/mol
InChI Key: IVRCALGRJCHPRV-BZDYCCQFSA-N
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Description

Estradiol hexahydrobenzoate, or E2H, is a synthetic estradiol ester commonly used in laboratory experiments. It is a water-soluble prodrug of 17β-estradiol, the primary endogenous estrogen produced in humans. E2H is used in a variety of scientific studies to investigate the effects of estrogens on a range of biological processes, such as cell growth and differentiation, gene expression, and hormone regulation. In addition, E2H has been used to study the effects of estrogens on the development of certain diseases, including cancer, cardiovascular disease, and metabolic disorders.

Scientific Research Applications

  • Liver Regeneration : Estradiol hexahydrobenzoate has shown potential in improving liver regeneration in rats subjected to hepatectomy (Biondo-Simões et al., 2009).

  • Behavioral Effects : In studies on prosimian primates, it was observed that estradiol treatment affects sexual and aggressive behaviors. However, it does not fully restore mating behavior in ovariectomized females (Dixson, 1978).

  • Neuroprotection : 17β-estradiol, which is structurally similar to this compound, has been found to protect against neurodegeneration and improve cognition in Alzheimer's disease models. The research suggests that receptor-mediated neuroprotection by estradiol involves the expression of certain proteins like thioredoxin (Lee et al., 2003).

  • Cardiovascular Health : Estradiol derivatives were shown to inhibit the activity of human coronary artery smooth muscle cells, suggesting a mechanism for estradiol's protective effects in cardiovascular health (Dubey et al., 2003).

  • Gene Expression Regulation : Estradiol up-regulates estrogen receptor-alpha messenger RNA in sheep endometrium, indicating a mechanism through which it influences gene expression (Ing & Ott, 1999).

  • Tissue Responsivity : Different estradiol release kinetics influence tissue responsivity in ovariectomized rats, highlighting the nuanced effects of estradiol on various tissues (Otto et al., 2012).

  • Analytical Chemistry : this compound has been a subject of study in the development of sensitive detection methods in LC-MS for estrogens in biological fluids (Higashi et al., 2006).

Mechanism of Action

Target of Action

Estradiol Hexahydrobenzoate (EHHB) is an estrogen and hence is an agonist of the estrogen receptor , the biological target of estrogens like estradiol . It is an estrogen ester and a prodrug of estradiol in the body . Because of this, it is considered to be a natural and bioidentical form of estrogen .

Mode of Action

EHHB enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA .

Biochemical Pathways

The activation of the MAPK signaling pathway by 17β-estradiol results in enhanced AP-1 DNA binding activity and transcriptional activation . In contrast, inhibition of the c-jun amino-terminal kinase signaling pathway by 17β-estradiol results in repression of AP-1 activity .

Pharmacokinetics

EHHB is given by injection into muscle at regular intervals, for instance once every few weeks . During absorption, the esters are cleaved by endogenous esterases and the pharmacologically active 17β-estradiol is released . The pharmacokinetics of estradiol, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration .

Result of Action

Estradiol acts on the estrogen receptors to relieve vasomotor systems (such as hot flashes) and urogenital symptoms (such as vaginal dryness and dyspareunia) . Estradiol has also been shown to exert favorable effects on bone density by inhibiting bone resorption .

Action Environment

Estrogens have been classified as group 1 carcinogens by the World Health Organization and represent a significant concern given that they are found in surface waters worldwide, and long-term exposure to estrogen-contaminated water can disrupt sexual development in animals . These environmental estrogens can be categorized into four groups: naturally occurring non-steroidal plant estrogens or phytoestrogens; the steroid estrogens – 17β estradiol and estrone from animal and human sources; the mycotoxins, zearalenone and zearalenol; synthetic compounds with phenolic groups .

Safety and Hazards

In humans, long-term use of estrogens is associated with an increased risk of cancer of the endometrium, breast (male and female), and ovary . It may also damage fertility or the unborn child .

Future Directions

Estrogen is a potent neuroprotective and neurotrophic factor in the adult: it influences memory and cognition, decreases the risk and delays the onset of neurological diseases such as Alzheimer’s disease, and attenuates the extent of cell death that results from brain injuries such as cerebrovascular stroke and neurotrauma . Thus, estradiol appears to act at two levels: 1) it decreases the risk of disease or injury; and/or 2) it decreases the extent of injury incurred by suppressing the neurotoxic stimulus itself or increasing the resilience of the brain to a given injury .

Biochemical Analysis

Biochemical Properties

EHHB interacts with various biomolecules in the body. As a prodrug of estradiol, it is hydrolyzed to the active compound estradiol after administration .

Cellular Effects

Estradiol, the active form of EHHB, has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce DNA double-strand breaks in A498 cells . In ACHN cells, estradiol treatment led to an increase in reactive oxidative species . These cellular alterations may contribute to the reduced viability of renal cell carcinoma (RCC) cells following estradiol treatment .

Molecular Mechanism

EHHB is an estradiol ester, or a prodrug of estradiol . After administration, the esters are absorbed and subsequently hydrolyzed to the active compound estradiol .

Temporal Effects in Laboratory Settings

It is known that estradiol, the active form of EHHB, has significant effects on various tissues in the human body

Metabolic Pathways

EHHB is involved in the estrogen metabolic pathway. After administration, the esters are absorbed and subsequently hydrolyzed to the active compound estradiol . Estradiol then participates in various metabolic pathways, including those involving enzymes and cofactors .

Transport and Distribution

EHHB is given by injection into muscle at regular intervals . After administration, the esters are absorbed and subsequently hydrolyzed to the active compound estradiol

Subcellular Localization

It is known that estradiol, the active form of EHHB, binds to estrogen receptors in the nucleus

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h8,10,15-16,20-23,26H,2-7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRCALGRJCHPRV-BZDYCCQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4CCCCC4)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4CCCCC4)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934253
Record name 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15140-27-9
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15140-27-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol hexahydrobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015140279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17β-diol 17-cyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
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Record name ESTRADIOL HEXAHYDROBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI3496530P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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